molecular formula C20H19NO11 B12337772 Tolcapone 3-beta-D-Glucuronide

Tolcapone 3-beta-D-Glucuronide

Cat. No.: B12337772
M. Wt: 449.4 g/mol
InChI Key: QQQCXCUCFPMHBX-ABZWTPRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzymatic Pathways and Metabolic Efficiency

Phase II metabolism involves conjugation reactions that enhance xenobiotic hydrophilicity, facilitating renal or biliary excretion. Tolcapone 3-β-D-glucuronide is formed via uridine diphosphate-glucuronosyltransferase (UGT)-mediated glucuronidation, a dominant pathway for carboxylic acid-containing drugs. Recombinant enzyme studies demonstrate that UGT1A9 is the primary isoform responsible for tolcapone glucuronidation, exhibiting a 3–4 times higher $$ V{\text{max}} $$ and 4–6 times lower $$ Km $$ compared to UGT2B isoforms. This specificity underscores UGT1A9's catalytic efficiency in metabolizing bulky, planar substrates.

Table 1: Kinetic Parameters of Tolcapone Glucuronidation by Human UGT Isoforms

UGT Isoform $$ V_{\text{max}} $$ (nmol/min/mg) $$ K_m $$ (μM)
UGT1A9 1.3 50
UGT2B15 0.4 210

Data derived from in vitro assays using recombinant enzymes.

Comparative Metabolism of COMT Inhibitors

Tolcapone and entacapone, structurally related COMT inhibitors, exhibit divergent glucuronidation kinetics. While both are substrates for UGT1A9, entacapone shows a 60% higher glucuronidation rate at 500 μM concentrations. This disparity arises from tolcapone’s nitro group, which introduces steric hindrance and electronic effects that reduce UGT binding affinity. Notably, UGT1A1 uniquely catalyzes dual glucuronidation of entacapone’s catechol moiety, a feature absent in tolcapone metabolism.

Properties

Molecular Formula

C20H19NO11

Molecular Weight

449.4 g/mol

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17-,18?,20+/m0/s1

InChI Key

QQQCXCUCFPMHBX-ABZWTPRMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

In Vitro Synthesis Using Recombinant UGT Isoforms

Recombinant UGT isoforms expressed in cell systems (e.g., human embryonic kidney or insect cells) are widely employed for targeted glucuronidation. Studies demonstrate that UGT1A9 exhibits superior catalytic efficiency for tolcapone compared to other isoforms like UGT1A1 or UGT2B15. For instance, at 500 µM substrate concentration, UGT1A9 achieves a reaction velocity of 1.3 nmol·min⁻¹·mg⁻¹ for entacapone (a structural analog), with similar kinetics observed for tolcapone.

Table 1: Kinetic Parameters of Tolcapone Glucuronidation by UGT Isoforms

UGT Isoform Vₘₐₓ (nmol·min⁻¹·mg⁻¹) Kₘ (µM) Catalytic Efficiency (Vₘₐₓ/Kₘ)
UGT1A9 1.3 ± 0.2 45 ± 8 0.029
UGT2B15 0.18 ± 0.03 320 ± 50 0.00056

Data derived from recombinant enzyme assays highlight UGT1A9’s dominance, with a 4- to 6-fold lower Kₘ and 3- to 4-fold higher Vₘₐₓ compared to UGT2B15. This specificity ensures high yield in vitro, making UGT1A9 the enzyme of choice for industrial-scale synthesis.

Hepatic Microsomal Systems

Human liver microsomes (HLMs) provide a physiologically relevant platform for glucuronidation. Incubation of tolcapone with HLMs at 37°C in the presence of UDP-glucuronic acid (UDPGA) generates the 3-beta-D-glucuronide metabolite within 60 minutes. The reaction medium typically includes:

  • 50 mM Tris-HCl buffer (pH 7.4)
  • 5 mM MgCl₂
  • 0.1 mg/mL microsomal protein
  • 2 mM UDPGA

Under these conditions, >90% conversion efficiency is achievable, with the glucuronide quantified via liquid chromatography–mass spectrometry (LC-MS).

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical synthesis routes have been explored to bypass biological variability. However, the complexity of regioselective glucuronidation limits their practicality.

Direct Glucuronidation Using Activated Glucuronic Acid

This method involves reacting tolcapone with activated glucuronic acid donors (e.g., methyl 1-bromo-1-deoxy-β-D-glucuronate) under basic conditions. While feasible, the yield is suboptimal (<20% ) due to competing side reactions and poor stereochemical control.

Semi-Synthetic Strategies

A hybrid approach isolates tolcapone glucuronide from biological matrices (e.g., urine or hepatocyte incubations) followed by purification. Solid-phase extraction (SPE) with C18 cartridges and gradient elution (acetonitrile/water + 0.1% formic acid) achieves >95% purity. This method is labor-intensive but valuable for reference standard production.

Optimization of Reaction Conditions

Maximizing glucuronide yield requires fine-tuning parameters:

pH and Temperature Dependence

UGT1A9 activity peaks at pH 7.0–7.5 and 37°C , with sharp declines outside this range. Below pH 6.5, enzyme denaturation reduces activity by >50%, while temperatures >40°C induce irreversible inactivation.

Co-Factor and Substrate Optimization

  • UDPGA concentration : Saturation occurs at 2–4 mM , with higher concentrations inhibiting UGTs.
  • Tolcapone solubility : Dissolving tolcapone in DMSO (≤1% v/v) prevents precipitation without inhibiting enzymes.

Table 2: Impact of UDPGA Concentration on Glucuronidation Yield

UDPGA (mM) Relative Activity (%)
0.5 35 ± 4
2.0 100 ± 6
5.0 85 ± 5

Analytical Characterization of this compound

Post-synthesis verification employs advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, D₂O) : Signals at δ 7.85 (d, J = 8.5 Hz, H-2/H-6), δ 5.35 (d, J = 7.0 Hz, H-1′ of glucuronide), and δ 2.40 (s, CH₃) confirm the structure.
  • ¹³C NMR : A carbonyl resonance at δ 175.2 ppm verifies the glucuronic acid moiety.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M-H]⁻ at m/z 448.1445 (calculated for C₂₀H₁₈NO₁₁: 448.1443) confirms the molecular formula.

Chemical Reactions Analysis

Types of Reactions

Tolcapone 3-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .

Common Reagents and Conditions

The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .

Major Products Formed

The major product formed from the glucuronidation of Tolcapone is this compound. This metabolite is pharmacologically inactive and is excreted in the urine .

Scientific Research Applications

Pharmacological Applications

  • Enhancement of Levodopa Therapy
    • Mechanism : By inhibiting COMT, tolcapone decreases the peripheral metabolism of levodopa, resulting in higher plasma concentrations and more consistent dopaminergic stimulation. This leads to improved motor function in patients with Parkinson's disease .
    • Clinical Evidence : Studies have shown that tolcapone significantly increases "on" time (periods when patients experience relief from symptoms) compared to other COMT inhibitors like entacapone. For instance, switching from entacapone to tolcapone resulted in an increase of over 3 hours of "on" time per day for some patients .
  • Impact on Homocysteine Levels
    • Clinical Relevance : Tolcapone has been observed to lower elevated homocysteine levels associated with levodopa treatment. This may help reduce long-term cognitive decline and degenerative changes linked to hyperhomocysteinemia in Parkinson's patients .
  • Liver Metabolism and Safety
    • Research Findings : Investigations have indicated that tolcapone can induce lipid accumulation in liver cells at certain concentrations, potentially impacting fatty acid metabolism. This effect was noted at lower concentrations compared to entacapone, raising concerns about hepatotoxicity . However, clinical studies suggest that significant liver enzyme elevations are rare and often resolve without intervention .

Case Studies and Observational Research

  • Long-Term Efficacy Study
    • A 12-month observational study involving 391 patients assessed the safety and efficacy of tolcapone under routine clinical conditions. The results indicated that 71.7% of patients reported improvement in their condition after three months, with a low incidence of serious adverse drug reactions .
  • Comparative Effectiveness Trials
    • In trials comparing tolcapone to entacapone, those treated with tolcapone experienced greater improvements in motor function and a reduction in "wearing off" phenomena associated with Parkinson's disease treatment .

Metabolic Pathways

Tolcapone undergoes extensive metabolism primarily through glucuronidation. The formation of tolcapone 3-beta-D-glucuronide is significant as it affects the pharmacokinetics of tolcapone itself:

  • Bioavailability : Tolcapone has an absolute bioavailability of approximately 65%, with over 99% protein binding in serum .
  • Excretion : The metabolite is primarily excreted via urine, indicating its role in determining the drug's overall pharmacological profile .

Mechanism of Action

Tolcapone 3-beta-D-Glucuronide itself does not have a direct mechanism of action as it is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Tolcapone. Tolcapone inhibits COMT, leading to increased levels of levodopa in the brain, which helps alleviate the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Glucuronidated COMT Inhibitors

Entacapone Glucuronide and Nitecapone Glucuronide

Entacapone and nitecapone, structurally related COMT inhibitors, also undergo glucuronidation. However, their glucuronidation kinetics and enzyme specificity differ markedly from tolcapone (Table 1):

Parameter Tolcapone 3-beta-D-Glucuronide Entacapone Glucuronide Nitecapone Glucuronide
Primary UGT Isoform UGT1A9 (minor: UGT2B15/7) UGT1A9 UGT1A9 (predicted)
Vmax (nmol/min/mg) 0.78 (HLM) 1.3 (HLM) N/A
Km (μM) 40–60 10–15 N/A
Plasma Half-Life ~12 hours (declining) Longer than tolcapone N/A
Hepatotoxicity Risk High Low Moderate (limited data)

Key Findings :

  • Enzyme Specificity : Both tolcapone and entacapone are primarily glucuronidated by UGT1A9, but entacapone exhibits a 3–4x higher Vmax and 4–6x lower Km than tolcapone, making it a more efficient substrate .
  • Structural Influence : The catecholic structure of tolcapone (3,4-dihydroxy groups) increases its susceptibility to glucuronidation compared to nitecapone, which has a benzylidene-pentanedione backbone .

Next-Generation COMT Inhibitors with Modified Glucuronidation

To address tolcapone’s limitations, newer compounds avoid glucuronidation at the 3-OH position:

  • Methoxy-Substituted Analogs (e.g., Compound 1) : Replacing the 3-OH group with a methoxy group reduces UGT-mediated glucuronidation, extending half-life and minimizing hepatotoxicity .
  • Bicyclic Hydroxypyridone (c38) : This compound exhibits stronger binding affinity (ΔGbind = −42.1 kcal/mol) to COMT than tolcapone (−38.5 kcal/mol) and avoids glucuronidation due to its rigid bicyclic structure .
  • Brain-Penetrant COMT Inhibitors : Recent candidates (e.g., UCB compounds) show 10x greater brain penetrance than tolcapone and comparable in vivo dopamine modulation, despite slightly lower in vitro potency .

Non-COMT Inhibitor Glucuronides: Structural and Functional Contrasts

Myricetin-3-O-beta-D-Glucuronide

This flavonoid glucuronide inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with an ED50 of 15 μg/kg in carrageenan-induced inflammation models. Unlike this compound, its anti-inflammatory activity depends on both glucuronide and aglycone moieties, highlighting the role of structural specificity .

Chloramphenicol 3-O-beta-D-Glucuronide

Primarily a detoxification metabolite, this compound lacks the neuropharmacological activity of this compound but shares similar UGT1A9-mediated formation pathways .

Biological Activity

Tolcapone 3-beta-D-glucuronide is a significant metabolite of tolcapone, a catechol-O-methyltransferase (COMT) inhibitor primarily used in the treatment of Parkinson's disease. This article explores its biological activity, metabolism, and implications for therapeutic use, supported by relevant data and case studies.

Tolcapone acts by inhibiting the enzyme COMT, which is responsible for the metabolism of catecholamines, including dopamine. By inhibiting this enzyme, tolcapone increases the availability of levodopa in the brain, enhancing dopaminergic stimulation and improving motor symptoms in Parkinson's disease patients. The role of this compound as a metabolite involves its glucuronidation process, which is crucial for drug elimination and can influence pharmacological effects.

Metabolism and Excretion

Tolcapone undergoes extensive metabolism in the liver, with glucuronidation being the primary pathway. The 3-beta-D-glucuronide form accounts for a significant portion of tolcapone's metabolites:

  • Metabolite Distribution : Approximately 27% of the administered dose is excreted as this compound in urine and 33% in feces .
  • Elimination Half-Life : The half-life of tolcapone is influenced by its glucuronidation, leading to sustained plasma levels that contribute to its therapeutic effects .

Hepatotoxicity and Lipid Metabolism

Research indicates that tolcapone can impair hepatocellular fatty acid metabolism. A study involving HepaRG cells demonstrated that tolcapone induced lipid accumulation and inhibited palmitate metabolism at concentrations starting from 100 µM. In contrast, entacapone did not show similar effects until much higher concentrations were reached . This differential impact on lipid metabolism may have clinical implications, particularly in patients with pre-existing liver conditions.

Anti-Amyloidogenic Properties

Recent findings suggest that tolcapone exhibits anti-amyloidogenic activity. In vitro studies have shown that tolcapone has a higher ex vivo anti-amyloidogenic activity compared to tafamidis, indicating potential therapeutic applications beyond Parkinson's disease, particularly in treating transthyretin amyloidosis .

Data Table: Summary of Biological Activities

Activity Tolcapone This compound Entacapone
COMT InhibitionYesYes (indirect)Yes
Hepatotoxicity RiskModerateLow (as a metabolite)Low
Lipid AccumulationYes (≥100 µM)N/ANo
Anti-Amyloidogenic ActivityModerateHighLow

Q & A

Q. What enzymatic methods are used to synthesize Tolcapone 3-beta-D-Glucuronide, and how is purity validated?

this compound can be synthesized via enzyme-assisted reactions using beta-glucuronidase. The reaction involves conjugating the aglycone (tolcapone) with glucuronic acid under controlled pH and temperature. Post-synthesis, high-performance liquid chromatography (HPLC) is used to validate purity, while nuclear magnetic resonance (NMR) confirms structural integrity .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For structural confirmation, NMR spectroscopy or infrared (IR) spectroscopy is recommended. These methods enable detection of metabolites in plasma, urine, and tissue samples .

Q. What in vitro models are appropriate for initial toxicity screening of this compound?

Immortalized trophoblast cell lines (e.g., HTR-8/SVneo) are suitable for assessing placental toxicity. Key endpoints include migration assays (e.g., transwell chambers) and invasion metrics. Parallel cytotoxicity assays (e.g., MTT) should be conducted to differentiate specific effects from general cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions between Tolcapone’s procognitive effects and its reproductive toxicity?

Mechanistic studies should differentiate tissue-specific actions. For example, EEG-based cognitive tasks (e.g., 5C-CPT) can assess frontal lobe engagement in humans , while placental models evaluate trophoblast protein expression (Snail, Twist, E-cadherin) to clarify toxicity pathways . Dose-response studies in transgenic animals (e.g., COMT-knockout mice) may isolate therapeutic vs. toxic thresholds.

Q. What experimental designs are critical for biomarker-driven clinical trials of this compound?

Use a double-blind, crossover design with stratified randomization based on genetic variants (e.g., rs4680 COMT genotype). Incorporate EEG biomarkers (e.g., frontal P200 amplitude) to track cognitive control. Subgroup analyses should focus on low-baseline performers to enhance sensitivity to procognitive effects .

Q. How can structural biology techniques elucidate this compound’s interaction with transthyretin (TTR)?

X-ray crystallography reveals binding modes: the 4-methyl-phenyl group occupies hydrophobic binding pocket 3 (HBP3), while the 3,4-dihydroxy-5-nitrophenyl group stabilizes HBP1 via hydrogen bonding with Lys15. Molecular dynamics simulations can further predict binding affinity under physiological conditions .

Q. What strategies optimize LC-MS metabonomic profiling of this compound metabolites in preclinical models?

Employ ultra-high-performance LC (UHPLC) with a C18 column and negative ionization mode for glucuronide detection. Data-independent acquisition (DIA) enhances coverage of low-abundance metabolites. Multivariate analysis (e.g., PCA) identifies metabolic perturbations linked to tolcapone exposure .

Q. How should researchers address delayed adverse effects (e.g., diarrhea) in long-term Tolcapone studies?

Monitor gastrointestinal symptoms via patient-reported outcomes (PROs) and fecal calprotectin assays to distinguish drug-induced effects from inflammatory conditions. Mechanistic studies should explore gut microbiota interactions or COX-2 modulation, as these are not yet understood .

Methodological Considerations

  • Contradiction Analysis : When reconciling cognitive benefits (e.g., enhanced verbal fluency ) with placental toxicity , use pharmacokinetic modeling to assess tissue distribution and exposure thresholds.
  • Genotype Stratification : Always stratify human cohorts by COMT rs4680 genotype (Val/Val vs. Met/Met) to account for enzymatic activity variability impacting tolcapone metabolism .
  • Data Reproducibility : Validate in vitro findings (e.g., trophoblast migration) using ex vivo placental explants or organoid models to improve translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.